4-Methoxy-5-nitrobenzene-1,2-diamine
Overview
Description
4-Methoxy-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C7H9N3O3 It is a derivative of benzene, featuring both methoxy and nitro functional groups, as well as two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-nitrobenzene-1,2-diamine typically involves multi-step processes. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by the reduction of the nitro group to an amine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-nitrobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Electrophiles: Such as bromine or chlorine for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-methoxy-1,2-phenylenediamine, while electrophilic substitution can introduce various substituents onto the benzene ring .
Scientific Research Applications
4-Methoxy-5-nitrobenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring can influence its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-o-phenylenediamine: Similar structure but lacks the methoxy group.
4-Methoxy-o-phenylenediamine: Similar structure but lacks the nitro group.
4-Chloro-o-phenylenediamine: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-methoxy-5-nitrobenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVISAAYLUJSKJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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